

Spectroscopic and Physicochemical Profile of 3-Amino-2,6-dimethylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-2,6-dimethylpyridine

Cat. No.: B183288

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of **3-Amino-2,6-dimethylpyridine** (CAS No. 3430-33-9). While experimental spectroscopic data is not widely available in public domains, this document presents predicted data based on the compound's structure and analysis of analogous molecules. It includes detailed, generalized experimental protocols for acquiring spectroscopic data and is intended to serve as a valuable resource for researchers utilizing this compound in synthesis and drug discovery.

Introduction

3-Amino-2,6-dimethylpyridine, also known as 2,6-dimethylpyridin-3-amine, is a substituted pyridine derivative. Its chemical structure, featuring an amino group and two methyl groups on the pyridine ring, makes it a versatile intermediate in organic synthesis. Pyridine derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. This guide summarizes the key physicochemical properties and provides a detailed, albeit predicted, spectroscopic profile to aid in the characterization and quality control of this compound.

Physicochemical Properties

Property	Value	Reference
CAS Number	3430-33-9	[1][2][3][4]
Molecular Formula	C ₇ H ₁₀ N ₂	[1][2]
Molecular Weight	122.17 g/mol	[1][2]
Appearance	Primrose yellow solid	[2]
Melting Point	121-123 °C	[3]
Boiling Point	231.5 °C at 760 mmHg	[3]

Spectroscopic Data (Predicted)

Due to the limited availability of public experimental spectra for **3-Amino-2,6-dimethylpyridine**, the following sections provide predicted data based on its chemical structure and known spectroscopic trends for similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of **3-Amino-2,6-dimethylpyridine** would exhibit distinct signals corresponding to the aromatic protons and the methyl and amino groups.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
~ 6.8 - 7.0	Doublet	1	H-4
~ 6.4 - 6.6	Doublet	1	H-5
~ 3.5 - 4.5	Broad Singlet	2	-NH ₂
~ 2.4	Singlet	3	2-CH ₃
~ 2.3	Singlet	3	6-CH ₃

Note: Predictions are based on typical chemical shifts for substituted pyridines. Actual values may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
~ 150 - 155	C-6
~ 140 - 145	C-2
~ 135 - 140	C-3
~ 120 - 125	C-4
~ 115 - 120	C-5
~ 22 - 25	6-CH ₃
~ 18 - 21	2-CH ₃

Note: These are estimated chemical shifts and can be influenced by solvent and other experimental parameters.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the amino and aromatic functionalities.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3450 - 3300	Medium-Strong, Doublet	N-H stretching (asymmetric and symmetric) of the primary amine
3100 - 3000	Medium-Weak	C-H stretching (aromatic)
2980 - 2850	Medium-Weak	C-H stretching (aliphatic, methyl groups)
1620 - 1580	Strong	N-H bending (scissoring) of the primary amine
1580 - 1450	Medium-Strong	C=C and C=N stretching (aromatic ring)
1470 - 1430	Medium	C-H bending (methyl groups)
1300 - 1200	Medium-Strong	C-N stretching
900 - 650	Medium-Strong	C-H out-of-plane bending (aromatic)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
122	[M] ⁺ , Molecular ion
107	[M-CH ₃] ⁺ , Loss of a methyl group
94	[M-N ₂ H ₂] ⁺ or other fragmentations

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **3-Amino-2,6-dimethylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-Amino-2,6-dimethylpyridine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 300-500 MHz) is typically used.
- ¹H NMR Acquisition:
 - Acquire a one-pulse spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled spectrum.
 - A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **3-Amino-2,6-dimethylpyridine** with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.

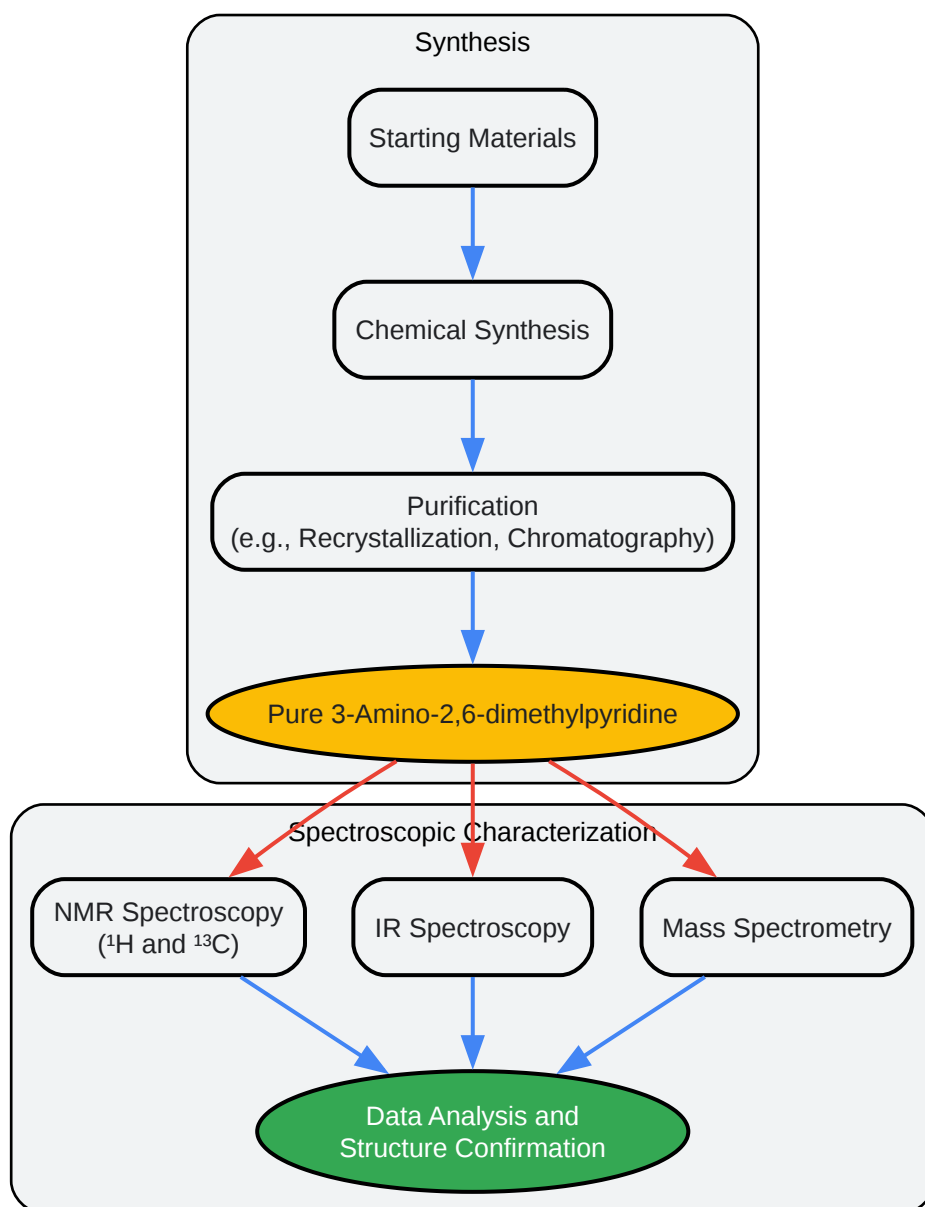
- **Data Acquisition:** Record the spectrum over a range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Ionization:** Electrospray ionization (ESI) or electron impact (EI) can be used. ESI is a soft ionization technique suitable for observing the molecular ion, while EI can provide more fragmentation information.
- **Analysis:** The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to confirm the elemental composition.

Workflow and Logical Relationships

As no specific signaling pathways involving **3-Amino-2,6-dimethylpyridine** are prominently documented, the following diagram illustrates a typical workflow for its synthesis and subsequent spectroscopic characterization.



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Caption: Workflow for the synthesis and spectroscopic analysis of **3-Amino-2,6-dimethylpyridine**.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and physicochemical properties of **3-Amino-2,6-dimethylpyridine**. While experimentally obtained spectra are not readily available, the predicted data and generalized experimental protocols

herein offer valuable guidance for researchers working with this compound. Accurate characterization using the described spectroscopic techniques is crucial for ensuring the purity and identity of **3-Amino-2,6-dimethylpyridine** in its various applications in chemical synthesis and drug discovery.

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